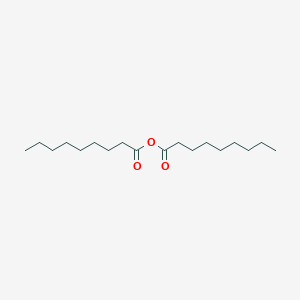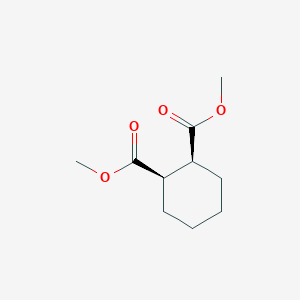
ピリカバテ
概要
説明
科学的研究の応用
Pyricarbate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Pyricarbate’s antioxidative properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It is employed in the treatment of cardiovascular diseases, including atherosclerosis and hyperlipidemias.
Industry: Pyricarbate is used as an antistatic agent and dispersing agent in various industrial applications.
作用機序
ピリカバートは、2つの作用機序で機能します。
類似の化合物との比較
ピリカバートは、以下のような他の類似の化合物と比較できます。
カルバメート誘導体: これらの化合物は、抗酸化作用や抗炎症作用を含む、類似の化学構造と性質を共有しています。
トリアゾール: 殺菌作用やコリンエステラーゼ阻害など、生物学的活性で知られています.
ピリカバートは、その2つの作用機序により、他の皮膚科用薬剤の中でユニークです。
生化学分析
Biochemical Properties
Pyricarbate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to have anticholinesterase activity . This means that Pyricarbate can inhibit the action of cholinesterases, enzymes that are essential for the breakdown of acetylcholine, a key neurotransmitter .
Cellular Effects
Pyricarbate influences cell function by affecting cell signaling pathways and gene expression . Its anticholinesterase activity can lead to an increase in acetylcholine levels, which can affect various cellular processes, including cellular metabolism .
Molecular Mechanism
At the molecular level, Pyricarbate exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cholinesterases by binding to the active site of these enzymes, preventing them from breaking down acetylcholine .
Temporal Effects in Laboratory Settings
The effects of Pyricarbate can change over time in laboratory settings . For example, its anticholinesterase activity can lead to a progressive increase in acetylcholine levels
Dosage Effects in Animal Models
The effects of Pyricarbate can vary with different dosages in animal models . High doses of Pyricarbate could potentially lead to toxic or adverse effects due to excessive inhibition of cholinesterases
Metabolic Pathways
Pyricarbate is involved in metabolic pathways related to the metabolism of acetylcholine . It interacts with cholinesterases, which are key enzymes in these pathways . Pyricarbate’s anticholinesterase activity can affect metabolic flux and metabolite levels .
Transport and Distribution
Pyricarbate is transported and distributed within cells and tissues
準備方法
ピリカバートの合成は、2,6-ピリジンジメタノールとメチルイソシアネートの反応を伴います。 反応は通常、穏やかな条件下で行われ、カルバメートエステルの生成を促進するために塩基が存在します . 工業生産方法は、同様の合成経路を伴いますが、より大規模に行われ、最終生成物の純度と収率を保証します。
化学反応の分析
ピリカバートは、以下を含むさまざまな化学反応を起こします。
酸化: ピリカバートは、特定の条件下で酸化されて、対応する酸化生成物を形成できます。
還元: 使用される還元剤に応じて、さまざまな誘導体を形成するために還元できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
ピリカバートは、さまざまな科学研究に幅広く応用されています。
化学: さまざまな誘導体の調製のための有機合成における試薬として使用されます。
生物学: ピリカバートの抗酸化作用は、酸化ストレスと細胞損傷に関連する研究に役立ちます。
類似化合物との比較
Pyricarbate can be compared with other similar compounds, such as:
Carbamate derivatives: These compounds share similar chemical structures and properties, including antioxidative and anti-inflammatory effects.
Triazoles: Known for their biological activities, including fungicidal action and cholinesterase inhibition.
Pyricarbate stands out due to its dual mechanism of action, making it unique among other dermatological agents.
特性
IUPAC Name |
[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQSSHBERGOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045708 | |
| Record name | Pyricarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-26-4 | |
| Record name | Pyridinol carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyricarbate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyricarbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyricarbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRICARBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)












